molecular formula C21H26N4O2S B10998762 2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10998762
M. Wt: 398.5 g/mol
InChI Key: KNKFKXVAMBQVFP-UHFFFAOYSA-N
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Description

2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure suggests potential biological activities, as thiadiazole derivatives are known for their diverse pharmacological properties.

Preparation Methods

The synthesis of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the reaction of cyclohexanone with isoquinoline to form the spiro compound. This intermediate is then reacted with sec-butylamine and 1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and thiadiazole derivatives. For example:

    Spiro[cyclohexane-1,3’-pyrrolidine]: Another spiro compound with different biological activities.

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar pharmacological properties, such as antimicrobial and anticancer activities.

The uniqueness of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific structure, which combines the spiro and thiadiazole moieties, leading to a distinct set of biological activities .

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-butan-2-yl-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H26N4O2S/c1-3-14(2)25-19(27)16-10-6-5-9-15(16)17(21(25)11-7-4-8-12-21)18(26)23-20-24-22-13-28-20/h5-6,9-10,13-14,17H,3-4,7-8,11-12H2,1-2H3,(H,23,24,26)

InChI Key

KNKFKXVAMBQVFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

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